molecular formula C7H6N2O B13539550 5-(2-Furanyl)-1H-imidazole CAS No. 156647-29-9

5-(2-Furanyl)-1H-imidazole

Cat. No.: B13539550
CAS No.: 156647-29-9
M. Wt: 134.14 g/mol
InChI Key: OGBXEWZRQRJTSI-UHFFFAOYSA-N
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Description

Context of Heterocyclic Chemistry and the Imidazole (B134444) Scaffold in Contemporary Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the study of organic chemistry. biomedpharmajournal.org The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a particularly significant scaffold. ajrconline.orgneuroquantology.com Its unique properties, including its aromaticity, amphoteric nature (acting as both an acid and a base), and ability to form hydrogen bonds, make it a versatile building block in the synthesis of a wide range of compounds. neuroquantology.comijprajournal.comsemanticscholar.org

The imidazole nucleus is a constituent of several vital natural products, such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgijprajournal.comsemanticscholar.org This biological prevalence has spurred extensive research into synthetic imidazole derivatives, which have shown a broad spectrum of pharmacological activities. ajrconline.orgnih.gov In contemporary research, the imidazole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is recurrently found in bioactive compounds, making it a valuable starting point for drug discovery. mdpi.com

Significance of the Furan (B31954) Moiety in Organic and Medicinal Chemistry Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial component in the landscape of organic and medicinal chemistry. utripoli.edu.lyijabbr.comslideshare.net Furan derivatives are found in numerous natural products and have been a focus of synthetic efforts due to their diverse biological activities. utripoli.edu.lyresearchgate.net The incorporation of a furan nucleus into a molecule can significantly influence its pharmacokinetic properties, such as solubility and bioavailability, due to the polarity imparted by the ether oxygen and its potential for hydrogen bonding. slideshare.net

The versatility of the furan moiety is evident in the wide array of pharmacological applications associated with furan-containing compounds. These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others. utripoli.edu.lyijabbr.comresearchgate.netutripoli.edu.ly The reactivity of the furan ring also allows for a variety of chemical modifications, enabling the synthesis of a large number of derivatives with tailored biological activities. utripoli.edu.ly

Overview of Research on Imidazole Derivatives and Their Chemical and Biological Relevance

Research into imidazole derivatives has unveiled a wealth of chemical and biological significance. The imidazole ring's ability to interact with various biological targets through multiple weak interactions has led to the development of numerous therapeutic agents. springerprofessional.de Imidazole-containing compounds have been investigated and utilized for their:

Antimicrobial and Antifungal Activity: Many imidazole derivatives are effective against a range of microbial and fungal pathogens. ajrconline.orgneuroquantology.com

Anticancer Activity: The imidazole scaffold is a key component in many anticancer agents, often by targeting enzymes like kinases. ajrconline.orgmdpi.com

Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated potent anti-inflammatory effects. neuroquantology.com

Antiviral and Anthelmintic Properties: Research has also explored the potential of imidazole compounds in combating viral infections and parasitic worms. ajrconline.orgijprajournal.com

The development of synthetic methodologies, such as multicomponent reactions, has further facilitated the creation of diverse libraries of imidazole derivatives for biological screening. ajrconline.org

Rationale for Dedicated Research on 5-(2-Furanyl)-1H-imidazole

The dedicated research focus on this compound stems from the strategic combination of two pharmacologically significant heterocyclic rings: imidazole and furan. This molecular hybridization is a common and effective strategy in drug discovery, aiming to create novel compounds with enhanced or unique biological activities. The rationale for investigating this specific compound is multifaceted:

Synergistic or Novel Bioactivity: The fusion of the imidazole and furan moieties may lead to compounds with synergistic biological effects or entirely new pharmacological profiles that are not observed with either heterocycle alone.

Modulation of Physicochemical Properties: The furan ring can modulate the electronic and steric properties of the imidazole core, potentially improving its interaction with biological targets and enhancing its drug-like characteristics.

Scaffold for Further Derivatization: this compound serves as a versatile scaffold for further chemical modifications at various positions on both the imidazole and furan rings, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While specific research on the parent compound this compound is part of a broader exploration of furyl-imidazole derivatives, the synthesis of related structures like 2-phenyl-5-(2-furyl)-imidazoles and 2,5-bis(furan-2-yl)-1H-imidazole highlights the interest in this chemical class. researchgate.netresearchgate.net The study of such compounds, including their reactions and properties, provides valuable insights into the chemical behavior and potential applications of the this compound core.

Interactive Data Table: Properties of Related Furanyl-Imidazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Research Finding
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazoleC₁₂H₈N₂O₃228.21182-186Investigated for potential anticancer and antimicrobial applications. chemimpex.comlookchem.com
1-(Furan-2-yl)-1H-imidazoleC₇H₆N₂O134.13Not specifiedUsed as a building block in organic synthesis for more complex molecules.
2,5-bis(furan-2-yl)-1H-imidazoleC₁₁H₈N₂O₂212.20Not specifiedSynthesized via the Weidenhagen reaction and studied for its electrophilic substitution reactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156647-29-9

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-(furan-2-yl)-1H-imidazole

InChI

InChI=1S/C7H6N2O/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H,(H,8,9)

InChI Key

OGBXEWZRQRJTSI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 2 Furanyl 1h Imidazole

Retrosynthetic Analysis of the 5-(2-Furanyl)-1H-imidazole Scaffold

A retrosynthetic approach to this compound reveals several potential bond disconnections and precursor molecules. The core imidazole (B134444) ring can be conceptually disassembled in multiple ways, suggesting different forward synthetic strategies.

A primary disconnection can be made across the C4-C5 and N1-C5 bonds of the imidazole ring. This leads to precursors such as a 2-furyl substituted α-dicarbonyl compound and an ammonia (B1221849) source, which are characteristic of the Debus-Radziszewski synthesis. Alternatively, disconnection at the C2-N3 and C4-C5 bonds suggests a pathway involving a 2-furyl-substituted amidine and a two-carbon synthon. Another key retrosynthetic pathway involves the formation of the C5-furan bond as the final step, which points towards cross-coupling reactions between a 5-halo-1H-imidazole and a furan-based organometallic reagent, or a direct arylation approach.

Classical Imidazole Synthesis Approaches Adapted for Furyl-Substituted Imidazoles

Traditional methods for imidazole synthesis have been successfully adapted to incorporate the furan (B31954) moiety, providing foundational routes to this compound and its derivatives.

Weidenhagen Reaction and its Application to Furyl-Imidazole Synthesis

The Weidenhagen reaction, a classic method for imidazole synthesis, typically involves the condensation of an α-hydroxyketone with an aldehyde in the presence of ammonia. While this method often yields 2,4,5-trisubstituted imidazoles, it has been adapted for the synthesis of furyl-imidazoles. For instance, the synthesis of 4(5)-(2-furyl)imidazole has been achieved through a process starting with the bromination of 2-acetylfuran (B1664036) to form furacyl bromide. Subsequent nucleophilic substitution of the bromide with an acetate (B1210297) group, followed by a Weidenhagen reaction, yields the desired furyl-imidazole. researchgate.net This highlights the utility of the Weidenhagen approach in incorporating a furan ring at the 4 or 5 position of the imidazole core. researchgate.net

Furthermore, research has demonstrated the synthesis of 2-phenyl-5-(2-furyl)imidazoles by condensing 2-furoylmethyl acetate with benzaldehyde (B42025) under Weidenhagen reaction conditions. researchgate.net This showcases the versatility of the reaction in accommodating various substituents on the imidazole ring.

Debus-Radziszewski Condensation Variants for 1H-Imidazole Formation

The Debus-Radziszewski reaction is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com This method is a cornerstone of imidazole synthesis and can be adapted for the preparation of furyl-substituted imidazoles. The general mechanism proceeds in two main stages: the condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde. wikipedia.orgscribd.com

A notable application of this reaction is the synthesis of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI). arkat-usa.org This synthesis can be achieved through a cascade process involving the oxidation of an aryl methyl ketone followed by a Debus reaction. arkat-usa.org This demonstrates the potential to construct complex furyl-imidazoles using this classical condensation.

Cyclization Reactions of Precursor Molecules

The formation of the imidazole ring can also be achieved through the cyclization of appropriately functionalized open-chain precursors. These reactions are a versatile strategy for constructing the heterocyclic core. An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This approach includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com While this specific example leads to 2-substituted imidazoles, the underlying principle of cyclizing a precursor containing the necessary atoms for the imidazole ring is a key strategy. The synthesis of polysubstituted imidazoles through various cyclization reactions is a topic of ongoing research, highlighting the importance of this approach in heterocyclic chemistry. sioc-journal.cn

Modern Catalytic Synthetic Methodologies

Contemporary synthetic chemistry has introduced powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Coupling Reactions for Imidazole Ring Construction (e.g., Palladium-catalyzed direct arylation)

Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of aryl-substituted heterocycles. rsc.org This methodology allows for the direct coupling of a C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents. rsc.org

The direct arylation of imidazoles with aryl halides is a viable route for the synthesis of compounds like this compound. This reaction typically employs a palladium catalyst, often with a phosphine (B1218219) ligand and a base. organic-chemistry.org Microwave-assisted protocols have been developed to significantly reduce reaction times and catalyst loadings, making the process more efficient. organic-chemistry.org The regioselectivity of the arylation can be influenced by the reactants, catalyst, and reaction conditions, allowing for controlled synthesis of specific isomers. rsc.org The direct 5-arylation of furans using a palladium acetate catalyst without an added ligand has also been shown to proceed in high yields, which is relevant for the synthesis of the target molecule from a 5-haloimidazole precursor. rsc.org

Reaction Catalyst/Reagents Key Features Reference
Weidenhagen Reactionα-hydroxyketone, aldehyde, ammoniaClassical method, adaptable for furyl substitution. researchgate.netresearchgate.net
Debus-Radziszewski Condensation1,2-dicarbonyl, aldehyde, ammoniaMulticomponent reaction, suitable for complex imidazoles. wikipedia.orgscribd.comarkat-usa.org
Cyclization of PrecursorsAcid-mediated transformation of aminotriazolesVersatile strategy for imidazole ring formation. mdpi.com
Palladium-Catalyzed Direct ArylationPalladium acetate, phosphine ligand, baseModern, efficient C-C bond formation, allows direct coupling of imidazole and furan moieties. rsc.orgorganic-chemistry.org

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the formation of the imidazole ring, typically involving the oxidation of a precursor molecule that subsequently cyclizes. These protocols often utilize common oxidants to facilitate the intramolecular or intermolecular reactions that lead to the aromatic heterocycle.

One general approach involves the iodine-mediated oxidative cyclization. For instance, the synthesis of 1,2,5-triaryl-1H-imidazoles has been achieved through a reaction between aryl acetaldehydes and amidines, catalyzed by iodine in the presence of tert-butyl peroxybenzoate (TBPB) as a co-oxidant. unipi.it This method proceeds via a formal [3+2] cycloaddition under oxidative conditions. unipi.it While this has been demonstrated for various aryl groups, its application to furan-containing substrates, such as using a furan-based acetaldehyde, presents a viable route to furanyl-substituted imidazoles. Another technique employs manganese dioxide (MnO2) for the oxidative cyclization of imidazole phenyl hydrazones with olefins, proceeding through a nitrile imine intermediate. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are also effective in promoting oxidative cyclizations to form various heterocycles. researchgate.net The reaction of α-keto-aldehydes, which can be generated from the oxidation of aryl methyl-ketones, with ammonium (B1175870) acetate can also lead to disubstituted imidazoles. mdpi.com The adaptation of these protocols using furan-based starting materials, for example, the oxidation of 2-acetylfuran to a furanyl-glyoxal derivative followed by condensation, would be a direct pathway to the target compound.

Table 1: Comparison of Oxidative Cyclization Conditions for Imidazole Synthesis

Catalyst/Oxidant Substrates Conditions Yield Reference
I₂ / TBPB Aryl acetaldehydes, Amidines Dioxane, 100°C, 5h 40-81% unipi.it
MnO₂ Imidazole phenyl hydrazone, Olefins Ethanol, Reflux Good organic-chemistry.org
PhI(OAc)₂ 2-Hydrazinylbenzo[d]oxazole, Aldehydes CH₂Cl₂, r.t. Moderate researchgate.net
SeO₂ / NH₄OAc Aryl methyl-ketones Ethanol - mdpi.com

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for constructing complex molecules like substituted imidazoles. google.com Key MCRs for imidazole synthesis include the Debus-Radziszewski reaction and the Van Leusen reaction.

The Debus-Radziszewski imidazole synthesis is a classic MCR that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). wikipedia.orgijprajournal.com This method is versatile and can be adapted to produce a wide range of substituted imidazoles. researchgate.netsemanticscholar.org A notable application relevant to the target compound is the Weidenhagen reaction, a variation of the Radziszewski synthesis. In one study, 2,5-bis(furan-2-yl)-1H-imidazole was synthesized via the Weidenhagen reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural (B47365), demonstrating the direct incorporation of furan moieties using this MCR.

The Van Leusen imidazole synthesis provides another powerful MCR route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldimine with TosMIC. organic-chemistry.org The aldimine can be generated in situ from an aldehyde and an amine, making it a three-component reaction (vL-3CR). organic-chemistry.orgresearchgate.net The reaction proceeds via a [3+2] cycloaddition, where TosMIC acts as a C2N1 synthon. mdpi.com This method is highly effective for producing 1,4,5-trisubstituted imidazoles. nih.gov By employing furfural to generate the initial aldimine, this reaction can be tailored to produce furan-substituted imidazoles. For example, the reaction of 1,2-di(furan-2-yl)-2-oxoethyl carboxylates has been used to synthesize trisubstituted imidazoles, showcasing the compatibility of furan rings with these reaction conditions. semanticscholar.org

Table 2: Overview of Multi-Component Reactions for Imidazole Synthesis

Reaction Name Key Reactants Product Type Reference
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia 2,4,5-Trisubstituted Imidazoles wikipedia.orgijprajournal.com
Weidenhagen (variant) α-Hydroxyketone, Aldehyde, Ammonia 2,4,5-Trisubstituted Imidazoles
Van Leusen (vL-3CR) Aldehyde, Amine, TosMIC 1,4,5-Trisubstituted Imidazoles organic-chemistry.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce waste, minimize energy consumption, and avoid hazardous solvents. Key strategies include microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions.

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. A solvent-free microwave-assisted method has been successfully developed for the synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. This reaction involves the condensation of furil (B128704) (1,2-di(furan-2-yl)ethane-1,2-dione) with various aldehydes over acidic alumina (B75360) impregnated with ammonium acetate. The reactions are typically complete within 5-10 minutes at temperatures between 120-150°C, affording yields of 50-75% for analogous compounds.

Ultrasonic irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. nih.govacs.orgnih.gov This method promotes faster and more efficient synthesis of substituted imidazoles, often under mild conditions. nih.govunipi.it The synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved via a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate under ultrasound irradiation using various catalysts. nih.govacademie-sciences.frresearchgate.net These protocols offer advantages such as simplicity, reduced reaction times, and high yields. unipi.it While many examples focus on aryl substituents, these methods are readily adaptable for furan-containing precursors.

Table 3: Catalysts and Conditions for Ultrasonic-Assisted Imidazole Synthesis

Catalyst Substrates Conditions Yield Reference
Selectfluor™ Benzil, Aldehyde, NH₄OAc Water, r.t. High academie-sciences.fr
Boric Acid Benzil/Benzoin, Aldehyde, NH₄OAc Aqueous Media, r.t. Excellent researchgate.net
Diethyl bromophosphate (oxidant) Benzoin/Benzil, Aldehyde, NH₄OAc - Good to Excellent nih.govunipi.it
LADES@MNP Benzil, Aldehyde, NH₄OAc, Amine Solvent-free, Sonication Good to Excellent nih.gov

Conducting reactions without a solvent minimizes waste and simplifies product purification, aligning with key principles of green chemistry. Several methods for imidazole synthesis have been adapted to solvent-free conditions. As mentioned, a microwave-assisted, solvent-free condensation over acidic alumina is effective for producing di(2-furyl)-1H-imidazoles. Additionally, a four-component condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles. researchgate.net The use of a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP) has also enabled the solvent-free, ultrasound-assisted synthesis of substituted imidazoles, with the added benefit of easy catalyst recovery. nih.gov

Stereoselective and Regioselective Synthesis Challenges

The synthesis of a specific isomer like this compound presents significant challenges related to both regioselectivity and stereoselectivity.

Regioselectivity: The primary challenge in regioselectivity is controlling the position of the furan substituent on the imidazole ring. Depending on the synthetic route, mixtures of isomers, such as 4-(2-furanyl)-1H-imidazole and this compound, can be formed due to the tautomeric nature of the imidazole ring. semanticscholar.org For example, the N-methylation of 4(5)-(2-furyl)imidazole results in a mixture of 1-methyl-4-(2-furyl)imidazole and 1-methyl-5-(2-furyl)imidazole isomers. nih.gov Achieving regiocontrol often depends on the choice of starting materials and reaction mechanism. A strategy to ensure the 5-substitution is to use a precursor where the desired connectivity is already established. For instance, a method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes with high regioselectivity involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov Similarly, computational and experimental studies have shown that directing groups on a reactant can control the reaction pathway, favoring the formation of specific imidazole regioisomers. d-nb.info The inherent reactivity of the furan ring, which favors electrophilic substitution at the C2 position, must also be considered during synthesis design. mdpi.com

Stereoselectivity: Stereoselectivity becomes a critical challenge when chiral centers are present or introduced during the synthesis. While this compound itself is achiral, the synthesis of chiral derivatives would require stereocontrolled methods. The principles of stereoselective synthesis can be drawn from related heterocyclic systems. For example, the aza-Achmatowicz oxidative rearrangement of chiral furan derivatives has been used for the stereoselective synthesis of piperidine (B6355638) alkaloids, demonstrating that chiral furans can serve as versatile building blocks. nih.gov If a chiral furan-derived aldehyde were used in a multi-component reaction, it could lead to the formation of diastereomeric products. Controlling this stereochemistry would likely require the use of chiral catalysts or auxiliaries. The development of methods for the stereoselective synthesis of chiral 1,2-diamino compounds, which are precursors to some heterocycles, further underscores the types of strategies that could be adapted to create chiral furanyl-imidazoles. acs.org

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or isotopically labeled analogues of this compound is a critical aspect of elucidating reaction mechanisms, studying metabolic pathways, and understanding the intramolecular dynamics of this heterocyclic system. While specific literature on the isotopic labeling of this compound is not extensively detailed, established methodologies for the deuteration and isotopic enrichment of its constituent furan and imidazole rings provide a solid foundation for devising effective synthetic strategies. These approaches are essential for kinetic isotope effect (KIE) studies, which can help identify rate-determining steps in chemical transformations, and for use as internal standards in mass spectrometry-based analyses.

General strategies for introducing deuterium (B1214612) often involve hydrogen-deuterium (H/D) exchange reactions, which can be catalyzed by acids, bases, or metals. The choice of catalyst and reaction conditions is paramount to achieving regioselective labeling. For heavier isotopes like ¹³C and ¹⁵N, the synthesis typically requires starting from commercially available labeled precursors and carrying the isotopic labels through the synthetic sequence.

Deuteration of the Imidazole Ring:

The imidazole ring possesses several sites amenable to deuteration. The C2 position is the most acidic proton in the imidazolium (B1220033) ion, making it a prime target for deuteration under acidic conditions. The C4 and C5 protons are less acidic but can undergo exchange under more forcing conditions or with the use of specific catalysts. The N-H proton of the imidazole ring will readily exchange with deuterium when a deuterium source like D₂O or deuterated methanol (B129727) (CH₃OD) is present.

A common method for deuterating the imidazole ring involves the use of deuterium oxide (D₂O) in the presence of a heterogeneous palladium catalyst. This approach has been shown to effectively deuterate both substituted imidazoles and their corresponding imidazolium salts on the heterocyclic ring. Acid-catalyzed H/D exchange is another viable technique, often employing deuterated acids such as D₂SO₄ or DCl in D₂O under reflux conditions to facilitate isotopic exchange at the C2, C4, and C5 positions. The efficiency and regioselectivity of this exchange can be controlled by modulating the temperature, pH, and reaction time.

Deuteration of the Furan Ring:

The furan ring can also be selectively deuterated. The protons at the C2 and C5 positions (α-protons) are generally more reactive and susceptible to exchange than the protons at the C3 and C4 positions (β-protons). Catalytic deuteration using deuterium gas (D₂) and a metal catalyst like palladium or platinum is a primary method for labeling the furan ring. The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to control the extent and position of deuterium incorporation. acs.org For instance, electron-rich heteroarenes like furan have been successfully deuterated, with the highest levels of isotope incorporation often achieved at the α-positions. acs.org

A platinum-catalyzed cyclization of propargylic oxiranes in the presence of deuterated water has been shown to produce furans with a high percentage of deuterium incorporation specifically at the C3 position, offering a regioselective route to labeled furans that could be adapted for precursors to this compound. thieme-connect.com

Proposed Synthetic Strategies for Labeled this compound:

Based on the general methods for labeling furan and imidazole rings, several strategies can be proposed for the synthesis of deuterated or isotopically labeled this compound.

One plausible approach involves the late-stage deuteration of the pre-formed this compound molecule. This could be achieved by treating the compound with D₂O under various catalytic conditions to promote H/D exchange at one or more positions. For example, acid-catalyzed exchange could lead to deuteration primarily at the C2 position of the imidazole ring, while metal-catalyzed exchange could potentially label positions on both rings.

Alternatively, a convergent synthesis could be employed, where labeled furan and imidazole precursors are coupled. For instance, a deuterated 2-bromofuran (B1272941) could be coupled with an imidazole derivative to introduce the label specifically onto the furan ring. Conversely, a deuterated imidazole species could be coupled with a suitable furan-containing precursor.

For the incorporation of ¹³C or ¹⁵N, the synthesis would need to commence with labeled starting materials. For example, the synthesis of the imidazole ring could start from ¹⁵N-labeled ammonia or ¹³C-labeled glyoxal (B1671930) and formaldehyde (B43269) derivatives. scispace.com A study on the photosensitized oxidation of imidazole derivatives utilized an efficient synthesis of imidazoles with ¹³C and ¹⁵N labels at various positions to elucidate the reaction mechanism. nih.govacs.org Similarly, a furan ring labeled with ¹³C could be synthesized and then used to construct the final molecule.

The following table summarizes potential synthetic methodologies for preparing deuterated analogues of this compound for mechanistic studies.

Target Position(s)Reagents and ConditionsIsotope SourcePotential Mechanistic Insight
Imidazole N-HCH₃OD or D₂O, room temperatureDStudy of proton transfer mechanisms
Imidazole C2-HD₂O, cat. D₂SO₄, refluxDKinetic Isotope Effect at the C2 position
Imidazole Ring (C2, C4, C5)Pd/C catalyst, D₂O, heatDProbing reactions involving the entire imidazole ring
Furan Ring (α-positions)D₂ gas, Pd/C catalyst, heatDInvestigating reactions involving the furan ring, such as electrophilic substitution
Furan C3-HPtCl₂, Dioxane/D₂O, 100 °C (on precursor)DSite-specific labeling for detailed mechanistic analysis
Imidazole N1, N3¹⁵NH₃ (in ring synthesis)¹⁵NTracing the nitrogen atoms in formation and degradation pathways
Imidazole C2, C4, C5¹³C-labeled glyoxal/formaldehyde (in ring synthesis)¹³CElucidating the carbon skeleton rearrangement in reactions

These isotopic labeling strategies are invaluable tools for gaining a deeper understanding of the chemical behavior of this compound. The data obtained from studies using these labeled compounds can provide crucial evidence for proposed reaction intermediates and transition states, ultimately leading to a more complete mechanistic picture.

Chemical Reactivity and Transformation Pathways of 5 2 Furanyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 5-(2-Furanyl)-1H-imidazole is generally susceptible to electrophilic attack, with the outcome of the reaction being highly dependent on the reaction conditions and the nature of the electrophile. The substitution pattern is influenced by the electronic properties of both the furan (B31954) substituent and the imidazole ring itself.

Halogenation Studies (Bromination, Chlorination)

Halogenation of imidazole derivatives can proceed at various positions on the imidazole ring. In the case of 5-(2-furanyl)-1-methyl-1H-imidazole, bromination has been investigated. weebly.com The reaction of this compound with bromine is expected to yield substituted products, with the position of substitution being influenced by the directing effects of the furan ring and the methyl group on the imidazole nitrogen.

Anticipated Halogenation Reactions of this compound

ReactionReagentAnticipated Major Product(s)
BrominationBr₂Bromo-5-(2-furanyl)-1H-imidazole
ChlorinationCl₂ or NCSChloro-5-(2-furanyl)-1H-imidazole

Note: The exact position of halogenation on the imidazole ring would require further experimental investigation.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction. For 5-(2-furyl)-1-methyl-1H-imidazole, nitration has been studied and is expected to introduce a nitro group onto the imidazole ring under appropriate conditions. weebly.com The reaction typically employs a mixture of nitric acid and sulfuric acid.

The position of nitration on the imidazole ring will be governed by the combined electronic effects of the furan substituent and the imidazole nitrogen atoms. It is plausible that substitution could occur at the C2 or C4 positions of the imidazole ring.

Sulfonation and Hydroxymethylation Pathways

Sulfonation of 5-(2-furyl)-1-methyl-1H-imidazole has been reported, indicating that a sulfonic acid group can be introduced onto the imidazole ring. weebly.com This reaction is typically carried out using fuming sulfuric acid or a similar sulfonating agent.

Hydroxymethylation, the introduction of a -CH₂OH group, has also been investigated for 5-(2-furyl)-1-methyl-1H-imidazole. weebly.com This transformation can be achieved using formaldehyde (B43269) in the presence of a suitable catalyst. The regioselectivity of both sulfonation and hydroxymethylation would be dependent on the reaction conditions and the inherent reactivity of the positions on the imidazole ring.

Formylation and Acylation Reactions

Formylation of imidazole derivatives can be achieved via the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction has been explored for 5-(2-furyl)-1-methyl-1H-imidazole, suggesting that a formyl group can be introduced onto the imidazole ring. weebly.com

Acylation, such as the Friedel-Crafts reaction, allows for the introduction of an acyl group. The acylation of 5-(2-furyl)-1-methyl-1H-imidazole has been a subject of study, indicating the feasibility of this transformation on the imidazole moiety. weebly.com The choice of acylating agent and catalyst would be crucial in determining the success and regioselectivity of the reaction.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich five-membered heterocycle and is generally highly reactive towards electrophiles. The presence of the imidazole substituent at the 2-position of the furan ring will significantly influence the regioselectivity of electrophilic attack.

Regioselectivity and Site Selectivity Investigations

In electrophilic substitution reactions on the furan ring of this compound, the primary site of attack is anticipated to be the C5' position (the carbon atom adjacent to the oxygen and furthest from the imidazole substituent). This is due to the strong activating and ortho,para-directing nature of the oxygen atom in the furan ring. The imidazole group, depending on the reaction conditions (neutral or protonated), can act as either a deactivating or a weakly activating group, but its influence is generally secondary to that of the furan's oxygen.

Quantum-chemical calculations performed on 5-(2-furyl)-1-methyl-1H-imidazole have been used to study the electron-withdrawing effect of the imidazole substituent on the furan ring, which helps in predicting the site of electrophilic attack. weebly.com These studies support the notion that the C5' position is the most likely site for electrophilic substitution.

Depending on the reaction conditions, it has been observed that in some cases, both the furan ring and the imidazole fragment can undergo electrophilic attack. weebly.com This highlights the delicate balance of reactivity between the two heterocyclic rings within the same molecule.

Influence of Imidazole Substitution on Furan Reactivity

The imidazole ring, particularly when attached at its C5 position, generally exerts an electron-withdrawing effect on the furan ring. This influence has been observed in studies of related compounds, such as 5-(2-furyl)-1-methyl-1H-imidazole. osi.lv This electron-withdrawing nature deactivates the furan ring towards electrophilic substitution reactions, which are characteristic of the furan nucleus. Quantum-chemical calculations and 1H NMR spectroscopy have supported this observation, indicating a reduced electron density in the furan ring. osi.lv Consequently, electrophilic attack on the furan ring of this compound is expected to be less facile compared to unsubstituted furan.

Nucleophilic Attack and Addition Reactions

While the furan ring itself is generally not susceptible to nucleophilic attack due to its electron-rich nature, the presence of the electron-withdrawing imidazole substituent can modulate this reactivity. Nucleophilic substitution on the imidazole ring of this compound is also a possibility, particularly at the C2 position, which is the most electron-deficient carbon in the imidazole ring. researchgate.net However, such reactions typically require harsh conditions or the presence of activating groups.

Computational studies on the nucleophilic substitution reactions of imidazole with various electrophiles have provided insights into the reactivity of the imidazole ring. semanticscholar.org In the context of this compound, nucleophilic attack is more likely to be directed towards the imidazole ring rather than the furan ring, especially if the imidazole nitrogen is protonated or quaternized, which would further enhance its electrophilicity.

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. The furan ring is susceptible to oxidation, which can lead to ring-opening products. rsc.org For instance, oxidation of furan derivatives can yield butenedioic acid derivatives or other fragmented products. The imidazole ring is generally more resistant to oxidation. However, strong oxidizing agents can lead to the degradation of the imidazole ring. In a study on a related compound, 2-(2-Furyl)-benzimidazole, photochemical degradation in the presence of oxygen led to the formation of benzimidazole-2-carboxylic acid, indicating oxidation and cleavage of the furan ring. unl.pt

Reduction of the furan ring in this compound can be achieved through catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. The imidazole ring is generally resistant to reduction under these conditions. Selective reduction of one ring over the other would likely require careful selection of catalysts and reaction conditions.

Reaction TypeReagents and ConditionsExpected Products
Oxidation Photochemical degradation in air/methanol (B129727)Imidazole-4(or 5)-carboxylic acid
Reduction Catalytic hydrogenation (e.g., H2/Pd)5-(Tetrahydrofuran-2-yl)-1H-imidazole

Thermal and Photochemical Transformations

The thermal stability of this compound is expected to be significant, as both furan and imidazole are aromatic rings. Thermal decomposition of furan typically occurs at high temperatures (around 1600 K) and can lead to the formation of smaller fragments like acetylene, ketene, and carbon monoxide. nrel.gov Imidazole and its derivatives also exhibit considerable thermal stability. nih.govmdpi.com

The photochemistry of furan-imidazole compounds can be complex. Irradiation of 2-(2-Furyl)-benzimidazole in methanol resulted in its disappearance and the formation of photoproducts, with the quantum yield of disappearance being determined. unl.pt The observed photoproducts suggest that isomerization and oxidation reactions can occur upon photoexcitation. The specific photochemical transformations of this compound would depend on the irradiation wavelength, solvent, and presence of sensitizers or quenchers.

Studies on Ring-Opening and Rearrangement Reactions

Ring-opening reactions of the furan moiety in this compound can be initiated by electrophilic attack or oxidation. rsc.org Acid-catalyzed hydrolysis of furans, for example, can lead to the formation of dicarbonyl compounds. In the case of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reaction with cyclic secondary amines resulted in ring-opening of the furan ring. cas.cz

Rearrangement reactions involving the imidazole ring are also known. For instance, the Dimroth rearrangement can occur in certain substituted imidazoles. The Piancatelli rearrangement is a well-known acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.gov While not directly applicable to this compound itself, this highlights a potential rearrangement pathway for derivatives with appropriate functionalization adjacent to the furan ring.

Investigation of Reaction Intermediates and Transition States

Direct experimental investigation of reaction intermediates and transition states for reactions involving this compound is scarce. However, computational studies on related systems provide valuable insights. For example, computational studies on the regioselective synthesis of substituted imidazoles have been used to explore the reaction mechanism and the role of intermediates in determining the final product. acs.orgnih.gov

In electrophilic substitution reactions on the furan ring, the formation of a sigma complex (Wheland intermediate) is a key step. The stability of this intermediate would be influenced by the electron-withdrawing nature of the imidazole substituent. For nucleophilic substitution reactions on the imidazole ring, a Meisenheimer-type intermediate could be involved. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries and energies of these transient species and the transition states connecting them, thereby elucidating the reaction pathways. nih.gov

The creation of a thorough, accurate, and scientifically-backed article as per the detailed outline requires verified experimental data from techniques such as NMR, FT-IR, and Mass Spectrometry. Without access to published ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and HRMS spectra specifically for this compound, generating the requested content with the required data tables and detailed research findings is not possible.

Therefore, this article cannot be generated at this time while adhering to the strict requirements for scientific accuracy and focus solely on the specified compound. To proceed, experimental analysis of a synthesized and purified sample of this compound would be necessary to acquire the specific data required for each section of the outlined article.

Structural Elucidation and Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 5-(2-Furanyl)-1H-imidazole, the imidazole (B134444) and furan (B31954) rings, both being aromatic systems, constitute the primary chromophores. These conjugated systems contain π electrons that can be excited to higher energy π* orbitals. The absorption of UV radiation by organic molecules containing π-electron systems and heteroatoms typically involves two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with conjugated systems, such as the interconnected furan and imidazole rings in this compound. These transitions are typically high-energy and result in strong absorption bands, usually in the UV region.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

A hypothetical UV-Vis spectrum of this compound would be expected to display characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these peaks would provide valuable information about the extent of conjugation and the electronic environment of the molecule. The solvent used for analysis can also influence the spectrum; polar solvents can cause shifts in the absorption wavelengths (solvatochromism), which can offer further insight into the nature of the electronic transitions. Although specific experimental data is not available in the reviewed literature, analysis of similar imidazole and furan-containing compounds suggests that significant absorption would likely occur in the UV range.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute connectivity and conformation of a molecule.

For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its molecular structure in the solid state. Key structural insights that would be obtained include:

Molecular Conformation: The analysis would reveal the relative orientation of the furan and imidazole rings. It would determine the dihedral angle between the two rings, indicating whether the molecule adopts a planar or a more twisted conformation. This is crucial for understanding steric and electronic interactions between the two heterocyclic systems.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, which can be compared to theoretical values and data from related structures to understand the electronic distribution within the molecule.

Crystal Packing and Intermolecular Interactions: X-ray crystallography elucidates how molecules are arranged in the crystal lattice. It would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the imidazole N-H group, and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the physical properties of the solid material, including its melting point and solubility.

While crystallographic data for the specific isomer this compound are not present in the surveyed scientific databases, studies on related imidazole derivatives frequently report extensive hydrogen bonding and π-stacking phenomena that dictate their supramolecular assembly.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The results are then compared with the theoretical percentages calculated from the proposed chemical formula, providing a crucial check on the purity and elemental composition of the synthesized compound.

The molecular formula for this compound is C7H6N2O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample is determined.

Computational Chemistry and Theoretical Investigations of 5 2 Furanyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular-level characteristics of 5-(2-Furanyl)-1H-imidazole. These methods allow for a detailed examination of its electronic properties and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry and determine its stability. nih.gov The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more prone to chemical reactions. nih.gov In this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The energy of these orbitals is critical in determining the molecule's electron-donating and electron-accepting capabilities. ossila.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

PropertyDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal number of electrons from the environment.

Nucleophilicity (N): A measure of the electron-donating capability of a molecule.

These descriptors are invaluable for understanding the molecule's reactivity profile and predicting its interactions with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile, while a high nucleophilicity index indicates it will be a good nucleophile.

Table 2: Calculated Chemical Reactivity Descriptors

DescriptorFormula
Electronegativity (χ)-(EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Chemical Softness (S)1 / η
Electrophilicity Index (ω)χ2 / (2η)
Nucleophilicity (N)EHOMO(Nu) - EHOMO(TCE)

(Note: TCE refers to tetracyanoethylene, a reference molecule used in the calculation of the nucleophilicity index.) mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for exploring the molecule's conformational landscape and the influence of its environment.

Conformational Analysis and Tautomerism Studies

The relative orientation of the furan (B31954) and imidazole rings in this compound can be investigated through conformational analysis. By rotating the single bond connecting the two rings, a potential energy surface can be generated to identify the most stable conformers (those with the lowest energy). nih.gov In similar tri-substituted imidazoles, it has been observed that the furan rings are not coplanar with the imidazole ring, with dihedral angles varying. nih.gov The planarity of the molecule is influenced by steric hindrance and electronic interactions between the two heterocyclic systems.

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov Theoretical calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase. The stability of a particular tautomer can be crucial for its biological activity and chemical reactivity. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent. nano-ntp.com Molecular dynamics simulations in explicit solvent models or implicit solvent models (like the Polarizable Continuum Model, PCM) can be used to study these effects. Polar solvents may stabilize certain conformers or tautomers over others through dipole-dipole interactions or hydrogen bonding. rsc.org

For instance, a polar protic solvent could form hydrogen bonds with the nitrogen atoms of the imidazole ring, influencing the tautomeric equilibrium. nano-ntp.com The choice of solvent can therefore be a critical factor in controlling the shape and reactivity of the molecule in solution. Understanding these solvent effects is essential for predicting the behavior of this compound in different chemical and biological environments.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. nrel.govmdpi.comnsf.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. nrel.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei. globalresearchonline.net These shielding values are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (TMS).

Illustrative Predicted ¹H NMR Chemical Shifts (Hypothetical)

Atom Position (Imidazole Ring) Predicted Chemical Shift (ppm)
H-1 Data not available
H-2 Data not available
H-4 Data not available
Atom Position (Furan Ring) Predicted Chemical Shift (ppm)
H-3' Data not available
H-4' Data not available

Infrared (IR) Vibrational Frequencies: Theoretical calculations of IR spectra are instrumental in identifying the vibrational modes of a molecule. msu.edu By computing the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. These calculated frequencies correspond to the different stretching, bending, and torsional motions of the atoms.

For furan and its derivatives, DFT calculations have been used to assign the fundamental vibrational modes. globalresearchonline.net A similar approach for this compound would yield a set of predicted vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Characteristic IR Vibrational Modes and Their Predicted Frequencies (Hypothetical)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch (imidazole) Data not available
C-H stretch (imidazole) Data not available
C=C stretch (furan) Data not available
C-N stretch (imidazole) Data not available

In Silico Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, in silico modeling can be used to predict its reactivity and understand the pathways of its transformations.

One area of interest is the electrophilic substitution of this compound. A study on the related molecule, 1-methyl-5-(2-furyl)-1H-imidazole, utilized quantum-chemical calculations to investigate its reactions with various electrophiles. researchgate.net These calculations helped to explain the electron-withdrawing effect of the imidazole substituent on the furan ring, which influences the regioselectivity of the substitution. researchgate.net Similar computational models could be applied to this compound to predict the most likely sites of electrophilic attack. This typically involves calculating the energies of the possible sigma-complex intermediates, with the lowest energy intermediate corresponding to the major product. nih.gov

The modeling of reaction pathways involves locating the transition state structures that connect the reactants to the products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to map out the entire reaction pathway.

While specific in silico reaction pathway models for this compound are not detailed in the available literature, the computational methodologies are well-established for a wide range of organic reactions, including nucleophilic substitutions involving imidazole.

Development of Predictive Models for Chemical Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools in computational chemistry for estimating the properties of new or untested compounds. nih.gov These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a set of molecules and their measured activity or property.

For imidazole derivatives, QSAR models have been developed to predict various biological activities. For example, a study on 5-phenyl-1-phenylamino-1H-imidazole derivatives developed a QSAR model to predict their cytotoxicity. nih.gov This model used a combination of electronic, hydrophobic, and steric parameters to describe the substituents on the phenyl rings. The final model was able to explain a significant portion of the variance in the observed cytotoxicity. nih.gov

The development of a predictive model for the chemical properties of this compound and its derivatives would follow a similar procedure:

Data Collection: A dataset of imidazole derivatives with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

While no specific QSAR or QSPR models for this compound were identified in the search results, the general framework for creating such models is well-defined and could be applied to predict properties such as solubility, lipophilicity, or reactivity.

Preclinical Biological Activity Research and Mechanistic Insights

In Vitro Biological Screening for Diverse Activities

Derivatives of the 5-(2-Furanyl)-1H-imidazole scaffold have been evaluated for their potential as anticancer agents. Studies have demonstrated that certain imidazole (B134444) derivatives exhibit cytotoxic effects against a range of human cancer cell lines.

For instance, a series of N-1 arylidene amino imidazole-2-thiones were assessed for their cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. nih.gov Among the tested compounds, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione emerged as the most potent, with IC₅₀ values below 5 µM for all three cell lines. nih.gov The safety of these potent compounds was also evaluated against the normal breast cell line MCF-10A, where they showed weaker cytotoxic effects compared to the standard drug Docetaxel. nih.gov

Similarly, other research has highlighted the anti-breast cancer potential of newly synthesized compounds containing an imidazole nucleus. researchgate.net Specific derivatives were found to be more cytotoxic against MDA-MB-231 cells than MCF-7 cells. researchgate.net Further investigations into benzimidazole (B57391) derivatives, which share the core imidazole ring, have also shown significant cytotoxic effects against HepG2 and A549 (lung cancer) cell lines, with IC₅₀ values of 15.58 and 15.80 µM, respectively. jksus.org

Derivative CompoundCell LineActivity (IC₅₀)
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast Cancer)< 5 µM
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2 (Liver Cancer)< 5 µM
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116 (Colon Cancer)< 5 µM
Benzimidazole derivative se-182HepG2 (Liver Cancer)15.58 µM
Benzimidazole derivative se-182A549 (Lung Cancer)15.80 µM

The imidazole scaffold is a key feature in compounds designed to inhibit various enzymes, indicating its potential for treating a range of diseases.

Kinase Inhibition : Imidazole derivatives have been investigated as kinase inhibitors, a major target in cancer therapy. nih.gov Certain 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones demonstrated potent inhibitory activity against VEGFR-2 kinase, with IC₅₀ values as low as 82.09 ng/mL. nih.gov Benzimidazole-benzohydrazide hybrids have also been identified as potential multi-kinase inhibitors, showing significant activity against key kinases such as EGFR, HER2, and CDK2. nih.gov

Monoamine Oxidase (MAO) Inhibition : Derivatives of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole have been identified as selective and reversible MAO-A inhibitors. nih.gov One specific amino derivative, named Amifuraline, was found to significantly inhibit liver MAO-A in vivo without affecting the brain MAO-A, suggesting its potential as a peripherally acting agent. nih.gov

α-Glucosidase and Carbonic Anhydrase Inhibition : While specific studies on this compound's direct inhibition of α-glucosidase and carbonic anhydrase are not prominent, the broader class of imidazole and furan-containing compounds are frequently explored for various enzyme inhibition activities, suggesting a potential avenue for future research.

The furan-imidazole core is present in various synthetic compounds evaluated for their efficacy against a wide array of pathogenic microbes.

Antibacterial Activity : Numerous studies have confirmed the antibacterial potential of imidazole derivatives. nih.gov Hybrids of imidazole with other heterocyclic rings like 1,3,4-thiadiazole (B1197879) have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govekb.eg For example, certain novel thiazole (B1198619) derivatives incorporating a 2-(furan-2-yl)-1H-imidazole moiety have been synthesized and shown to possess antibacterial properties. nih.gov Similarly, 2,5-furyl-substituted benzimidazoles have demonstrated promising antibacterial activity. mdpi.com

Antifungal Activity : Imidazole derivatives are well-known for their antifungal properties. ekb.eg Research has shown that newly synthesized imidazole derivatives exhibit significant activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida krusei, with minimum inhibitory concentrations (MIC₅₀) as low as 0.98 µg/mL. nih.gov The mechanism for some of these azole group antifungals involves the inhibition of the 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Antiviral Activity : The imidazole ring is a component of various compounds screened for antiviral activity. nih.gov Derivatives have been evaluated against several viruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Dengue virus (DENV-2). nih.govnih.gov For example, a metal complex containing a 2,4,5-triphenyl-1H-imidazole ligand was found to significantly inhibit the replication of DENV-2. nih.gov

Antitubercular Activity : Derivatives containing a 5-nitro-2-furyl group linked to other heterocyclic systems have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov One such nitrofuran derivative demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov Imidazole-thiosemicarbazide derivatives have also been identified as potent anti-mycobacterium tuberculosis compounds. mdpi.com

ActivityDerivative ClassTarget Organism(s)Notable Finding
Antibacterial Thiazole derivatives with 2-(furan-2-yl)-1H-imidazoleGram-positive & Gram-negative bacteriaShowed antibacterial properties nih.gov
Antifungal Novel imidazole derivativesCandida albicans, C. parapsilosis, C. kruseiMIC₅₀ values as low as 0.98 µg/mL nih.gov
Antiviral Copper-triphenyl-imidazole complexDengue virus (DENV-2)IC₅₀ value of 98.62 μg/mL nih.gov
Antitubercular 2-(5-nitro-2-furyl)-thiadiazole derivativeMycobacterium tuberculosis H37RvMIC value of 1.56 µg/mL nih.gov

The antioxidant potential of compounds containing furan (B31954) and imidazole rings has been a subject of investigation. Studies on novel thiazole derivatives that include an imidazole and furan scaffold have been conducted to evaluate their antioxidant capabilities, suggesting that this chemical class may possess properties that can counteract oxidative stress. mdpi.com

In Vivo Animal Model Studies for Mechanistic Elucidation

While extensive in vivo data for the parent compound this compound is limited, studies on its derivatives provide valuable mechanistic insights.

A notable example is the in vivo study of Amifuraline, a derivative of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole. In Sprague-Dawley rats, Amifuraline demonstrated the ability to significantly inhibit MAO-A in the liver but not in the brain. nih.gov This organ specificity highlights the potential for designing peripheral MAO inhibitors with reduced central nervous system side effects. nih.gov

In a different therapeutic area, a preclinical evaluation of an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, was conducted in a mouse model of Alzheimer's disease (5xFAD). nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation, pointing to the neuroprotective potential of this class of molecules. nih.gov

Investigation of Molecular Targets and Biochemical Pathways

Research into the derivatives of this compound has identified several molecular targets and pathways through which they exert their biological effects.

Cancer : For antiproliferative activity, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a key mechanism for certain imidazole-thione derivatives. nih.gov The most potent compounds were also found to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Other imidazole derivatives have been shown to modulate nitric oxide (NO) and cyclooxygenase-2 (COX-2) signaling pathways in breast cancer cells. researchgate.net

Fungal Infections : The antifungal action of some imidazole derivatives is attributed to the inhibition of the 14α-demethylase enzyme. nih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts the integrity of the fungal cell membrane. nih.gov

Neurological Disorders : The therapeutic effects of imidazole derivatives in models of neurodegenerative diseases are linked to their interaction with specific molecular targets. For instance, Amifuraline's effects are mediated through the selective inhibition of the MAO-A enzyme. nih.gov In the context of Alzheimer's disease, certain imidazole-linked heterocycles are designed to modulate imidazoline (B1206853) I2 receptors, which are considered relevant targets in the disease's pathology. nih.gov

Elucidation of Specific Mechanisms of Action at the Cellular and Subcellular Levels

An extensive review of scientific literature indicates a lack of specific studies focused on elucidating the cellular and subcellular mechanisms of action for this compound. While the broader classes of imidazole and furan derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, research has not yet converged on the specific molecular pathways modulated by this particular compound.

The imidazole ring is a key component of many biologically important molecules and pharmaceuticals, and its derivatives have been shown to interact with various targets, such as enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of kinases like p38 MAP kinase or B-Raf, which can disrupt cellular signaling pathways involved in cell proliferation and inflammation. nih.gov Others have been investigated as sirtuin inhibitors, affecting gene expression and cellular metabolism. nih.gov However, without direct experimental evidence, it is not possible to assign these mechanisms to this compound. Future research is required to identify its specific intracellular targets, binding affinities, and downstream effects on cellular signaling cascades.

Research on this compound as a Structural Analogue in Advanced Glycosylation End Product (AGE) Research

Direct research on this compound within the context of Advanced Glycosylation End Products (AGEs) is not documented. However, significant research has been conducted on a structurally related, more complex molecule, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) , which was once proposed as a key AGE. nih.gov The investigation of FFI provides critical insight into why furan-imidazole structures have been of interest in AGE research.

AGEs are a diverse group of molecules formed through non-enzymatic reactions between sugars and proteins or lipids. mdpi.com They are implicated in aging and the pathogenesis of various diseases, particularly diabetic complications, by causing protein cross-linking and interacting with the Receptor for Advanced Glycation End Products (RAGE). nih.gov

Further studies confirmed these findings, with one investigation failing to detect FFI in collagen samples from both diabetic and healthy rats, concluding that FFI cannot be considered a reliable marker of advanced glycation processes in vivo. nih.gov

The story of FFI underscores the complexities of AGE analysis and highlights the chemical reactivity of furan-containing precursors that can arise during glycation reactions. While this compound itself has not been studied in this context, the research on FFI serves as a crucial case study on a related furan-imidazole compound in the field of AGEs.

Table 1: Structural Comparison of this compound and FFI
FeatureThis compound2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI)
Molecular FormulaC7H6N2OC12H8N2O3
Molecular Weight134.14 g/mol228.21 g/mol
Core StructureImidazole ring linked to a furan ringImidazole ring linked to two furan-containing moieties (one furanyl, one furoyl)
Key SubstituentsA single furan ring at the C5 position of the imidazole.A furanyl group at the C4 (or C5) position and a furoyl (furan-carbonyl) group at the C2 position.
Status in AGE ResearchNot investigated.Initially proposed as an AGE cross-link; later identified as a likely artifact of sample preparation. nih.govnih.gov

Membrane Permeability and Cellular Uptake Studies in Preclinical Models

There is a lack of published preclinical studies specifically investigating the membrane permeability and cellular uptake of this compound. The ability of a small molecule to cross cellular membranes is a critical determinant of its potential biological activity, as it dictates the compound's access to intracellular targets.

Generally, the permeability of small molecules is influenced by factors such as molecular weight, lipophilicity (logP), hydrogen bonding capacity, and the presence of ionizable groups. The imidazole moiety itself can play a role in cellular uptake. Due to its basic nitrogen atom, the imidazole ring can be protonated at physiological or acidic pH. This property has been exploited in drug delivery systems, where polymers containing imidazole groups can facilitate endosomal escape through the "proton sponge effect," leading to enhanced cellular uptake of nanoparticles. However, it is unclear how the intrinsic properties of the standalone this compound molecule influence its passive diffusion or active transport across biological membranes.

Without empirical data from in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., using Caco-2 cell monolayers), the bioavailability and intracellular concentration of this compound remain speculative.

Table 2: Summary of Preclinical Research Findings for this compound
Research AreaFindingSource
Cellular/Subcellular Mechanism of Action No specific studies have been identified for this compound.N/A
Role in AGE Research No direct studies. A structural analogue, FFI, was initially thought to be an AGE but later determined to be an analytical artifact. nih.govnih.gov
Membrane Permeability & Cellular Uptake No specific studies have been identified for this compound.N/A

Structure Activity Relationship Sar and Ligand Design Studies

Rational Design and Synthesis of Analogues and Derivatives of 5-(2-Furanyl)-1H-imidazole

The rational design of analogues of this compound often involves a multifaceted approach, integrating knowledge of the target's biological structure with the physicochemical properties of the lead compound. The synthesis of these rationally designed molecules is a critical step in the drug discovery process.

One of the fundamental approaches to creating analogues involves the modification of the core structure through various chemical reactions. For instance, the synthesis of 5-(2-furyl)-1-methyl-1H-imidazole has been achieved, and its reactivity towards electrophilic reagents has been investigated. This provides a basis for introducing a variety of substituents onto the imidazole (B134444) ring, thereby creating a library of analogues for biological screening.

A common strategy in rational drug design is the hybridization of pharmacophores, where two or more bioactive moieties are combined into a single molecule to enhance activity or target multiple pathways. This has been demonstrated in the synthesis of novel hybrid compounds combining dibenzo[b,d]furan and imidazole scaffolds, which have been evaluated for their in vitro antitumor activities nih.gov. The synthesis of these hybrids often involves multi-step reaction sequences, starting from readily available precursors.

Furthermore, the synthesis of thiazole (B1198619) derivatives containing a 2-(furan-2-yl)-1H-imidazole component highlights another avenue for analogue development. The synthetic pathway for these compounds can involve the reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide, followed by cyclization reactions to introduce the thiazole ring nih.gov. These synthetic strategies allow for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the SAR.

Systematic Modification of Substituents on the Imidazole and Furan (B31954) Rings

The systematic modification of substituents on both the imidazole and furan rings of the this compound scaffold is a cornerstone of SAR studies. These modifications can profoundly influence the compound's chemical reactivity, physicochemical properties, and ultimately, its biological interaction profile.

The electronic nature of the imidazole ring can influence the reactivity of the attached furan ring. Studies on 5-(2-furyl)-1-methyl-1H-imidazole have shown that the imidazole substituent has an electron-withdrawing effect on the furan ring osi.lv. This was investigated through various electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation. The reaction conditions can dictate whether the electrophilic attack occurs on the furan ring, the imidazole fragment, or both, demonstrating the nuanced control that substituent patterns can exert on chemical reactivity osi.lv.

The position of substituents on the imidazole ring is also crucial. For example, the methylation of 4(5)-(2-furyl)imidazole can lead to the formation of two isomers: 1-methyl-4-(2-furyl)imidazole and 1-methyl-5-(2-furyl)imidazole researchgate.net. The predominant product can be influenced by the reaction conditions and the inherent electronic properties of the heterocyclic system researchgate.net.

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the biological activity of its derivatives. SAR studies on related compounds have provided valuable insights into these relationships.

For instance, in a series of dibenzo[b,d]furan-imidazole hybrid compounds, the presence of a benzimidazole (B57391) ring and specific substitutions at the imidazolyl-3-position with a naphthylacyl or 4-methoxyphenacyl group were found to be critical for cytotoxic activity against human tumor cell lines nih.gov. This highlights the importance of the substituent's size, shape, and electronic properties in mediating biological interactions.

In another example, the antibacterial and antifungal activities of thiazole derivatives containing a 2-(furan-2-yl)-1H-imidazole moiety were evaluated. The nature of the substituent on the thiazole ring was shown to significantly impact the antimicrobial spectrum and potency. The data from these studies can be used to construct SAR models and guide the design of more effective antimicrobial agents.

Compound IDR Group on ThiazoleAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. C. albicans
3a p-tolyl2826
6d Not specifiedNot specified37
6c Not specifiedNot specifiedNot specified
Data derived from a study on thiazole derivatives containing a 2-(furan-2-yl)-1H-imidazole component nih.govchemijournal.com.

These examples underscore the principle that even minor modifications to the peripheral substituents can lead to significant changes in biological activity, emphasizing the need for systematic exploration of the chemical space around the this compound core.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects.

While specific QSAR studies on this compound are not extensively documented in the provided search results, the principles of QSAR have been widely applied to other imidazole-containing compounds, providing a framework for how such studies could be conducted. For example, QSAR analyses have been performed on 5-phenyl-1-phenylamino-1H-imidazole derivatives with anti-HIV activity nih.gov. These studies utilize various molecular descriptors, such as electronic, hydrophobic, and steric parameters, to build predictive models nih.gov.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.

For this compound derivatives, QSAR models could be developed to predict their activity against various biological targets. For instance, a study on novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety used 3D-QSAR to explore the structure-activity relationship for their antifungal activity rsc.org. Such models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent analogues.

Molecular Docking and Virtual Screening Approaches for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode of a ligand to its protein target and for estimating the binding affinity. Virtual screening, which often utilizes molecular docking, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Molecular docking studies have been successfully applied to various imidazole derivatives to elucidate their mechanism of action. For example, docking studies of new imidazole derivatives have been performed to investigate their antimicrobial properties by targeting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase arabjchem.org. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, providing a rationale for the observed biological activity arabjchem.org.

In the context of this compound, molecular docking could be employed to:

Identify potential biological targets by docking the compound against a panel of proteins.

Predict the binding mode of its derivatives within the active site of a known target.

Explain the SAR of a series of analogues by correlating their binding energies with their biological activities.

A study on thiazole derivatives containing a 2-(furan-2-yl)-1H-imidazole component used molecular docking to examine their interaction with DNA gyrase B, a known antibacterial target nih.govchemijournal.com. The results showed that the compounds had good binding energy and interacted with key amino acid residues in the active site, similar to the native inhibitor nih.govchemijournal.com.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Imidazole Derivative 4cGlcN-6-P synthase-8.01Not specified
Thiazole DerivativeDNA gyrase BGoodKey amino acids in active site
Data compiled from molecular docking studies on imidazole derivatives nih.govarabjchem.org.

These computational approaches are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Pharmacophore Modeling for Receptor-Ligand Interactions

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used to search for new molecules with similar features and thus, potentially similar biological activity.

There are two main approaches to pharmacophore modeling:

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the target receptor is unknown. A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features that are essential for their activity nih.gov.

Structure-based pharmacophore modeling: When the 3D structure of the receptor is available, a pharmacophore model can be derived from the interactions between the receptor and a bound ligand nih.gov.

For this compound, pharmacophore models could be developed to guide the design of new derivatives with enhanced activity. By identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, medicinal chemists can design new molecules that better fit the pharmacophore and are more likely to be active.

While specific pharmacophore models for this compound were not detailed in the provided search results, the general principles of this technique are well-established and have been applied to a wide range of imidazole-containing compounds dovepress.comdergipark.org.tr. The development of a robust pharmacophore model for a specific biological target would be a valuable asset in the rational design of novel this compound-based therapeutic agents.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to design new analogs of a lead compound by substituting atoms or groups with other moieties that possess similar physical or chemical properties. The objective is to optimize the compound's characteristics, including enhancing potency and selectivity, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), reducing toxicity, or generating novel intellectual property drughunter.compatsnap.com. For the scaffold this compound, bioisosteric strategies can be applied to either the furan or the imidazole ring to address potential liabilities and explore the structure-activity relationship (SAR).

Replacement of the 2-Furanyl Moiety

The furan ring is a common heterocycle in medicinal chemistry, but it is also a known structural alert. Its presence can lead to metabolic instability and potential toxicity orientjchem.orgnih.gov. The furan ring can undergo cytochrome P450-mediated oxidation to form highly reactive and electrophilic intermediates, such as epoxides or, more commonly, unsaturated γ-dicarbonyls like cis-2-butene-1,4-dial nih.govacs.org. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity and other adverse effects nih.govnih.gov. Therefore, a key goal in a lead optimization campaign involving a furan-containing compound is often to replace the furan ring with a more stable bioisostere.

Common bioisosteric replacements for a furan ring include:

Thiophene Ring: Thiophene is arguably the most common bioisostere for furan. It is similar in size, shape, and electronics but replaces the oxygen heteroatom with sulfur. While thiophene can also be metabolized to reactive intermediates like S-oxides and epoxides, its metabolic profile is distinct from furan and may offer an improved safety profile in certain contexts nih.govacs.org.

Pyridine Ring: Replacing the furan ring with pyridine introduces a nitrogen atom, which acts as a hydrogen bond acceptor and alters the ring's electronic properties significantly. This can lead to new, beneficial interactions with the biological target, potentially increasing potency or selectivity doi.orgresearchgate.netnih.gov. The position of the nitrogen atom (e.g., 2-, 3-, or 4-pyridyl) can be varied to probe different regions of the target's binding pocket.

Phenyl Ring: A phenyl group is another common replacement for furan. This modification increases the lipophilicity of the molecule and removes the specific metabolic pathways associated with the furan heteroatom, though it introduces its own potential for aromatic oxidation orientjchem.orgresearchgate.net.

Replacement of the 1H-imidazole Moiety

The imidazole ring is a versatile pharmacophore. It is an aromatic heterocycle that possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). Its basicity (pKa ≈ 7) means it can be protonated at physiological pH, allowing for potential ionic interactions with target proteins. Bioisosteric replacement of the imidazole ring may be pursued to fine-tune these properties, for instance, to alter pKa, modify hydrogen bonding patterns, or enhance metabolic stability.

Common bioisosteric replacements for an imidazole ring include:

1,2,4-Triazole and 1,2,3-Triazole: Triazoles are well-established bioisosteres for imidazoles. They maintain a five-membered aromatic structure and can participate in hydrogen bonding. However, they are generally weaker bases than imidazole and are often more resistant to metabolic degradation nih.govunimore.itnih.gov. The different arrangements of nitrogen atoms in 1,2,4- and 1,2,3-triazoles offer distinct electronic properties and hydrogen bonding vectors for SAR exploration researchgate.net.

1,3,4-Oxadiazole: This heterocycle serves as a non-classical bioisostere. It replaces the N-H hydrogen bond donor and the basic nitrogen of imidazole with a neutral, oxygen-containing ring that primarily acts as a hydrogen bond acceptor. This change can dramatically alter the physicochemical properties of the compound while maintaining a similar spatial arrangement, potentially leading to improved cell permeability and metabolic stability nih.govunifi.itrsc.org.

Illustrative Research Findings

To demonstrate how bioisosteric replacement could be applied to this compound, the following table presents hypothetical data from a lead optimization study. This data illustrates how replacing the furan and imidazole rings can impact target affinity and metabolic stability.

Note: The data presented in the table below is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of bioisosteric replacement and does not represent actual experimental results for these specific compounds.

CompoundBioisosteric MoietyTarget Affinity (Ki, nM) (Hypothetical)Metabolic Stability (t½, min) (Hypothetical)
This compoundParent Compound5015
5-(2-Thienyl)-1H-imidazoleThiophene for Furan6545
5-(3-Pyridyl)-1H-imidazolePyridine for Furan4090
5-(Phenyl)-1H-imidazolePhenyl for Furan12075
5-(2-Furanyl)-1H-1,2,4-triazole1,2,4-Triazole for Imidazole80>120
2-(2-Furanyl)-5-phenyl-1,3,4-oxadiazole1,3,4-Oxadiazole for Imidazole250>120

Advanced Research Applications and Potential Functional Materials

Role in Drug Discovery Lead Optimization and Preclinical Candidate Identification

The imidazole (B134444) ring is a crucial pharmacophore in medicinal chemistry, and its incorporation is a key strategy in drug discovery. chimienouvelle.be Compounds featuring a 5-aryl-1H-imidazole motif, a class to which 5-(2-furanyl)-1H-imidazole belongs, have been investigated for various therapeutic applications, including the development of novel anticancer agents. chimienouvelle.be The furan (B31954) moiety is also a component of numerous bioactive compounds. The combination of these two rings in a single molecule offers a unique chemical space for lead optimization.

While specific preclinical data for this compound is not extensively documented, research on closely related structures highlights the potential of this scaffold. For instance, the more complex derivative, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI), has been explored in pharmaceutical and antimicrobial research. chemimpex.com Studies on other synthetic imidazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. japsonline.com

Recent research has focused on synthesizing novel thiazole (B1198619) derivatives that incorporate a 2-(furan-2-yl)-1H-imidazole component. These compounds have been evaluated for their antibacterial and antioxidant activities, demonstrating the utility of the furanyl-imidazole core in developing new therapeutic agents. mdpi.comresearchgate.net Similarly, a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan group were synthesized and showed promising fungicidal and antitumor activities. nih.gov This body of research underscores the potential of the furanyl-imidazole scaffold in generating lead compounds for various diseases.

Table 1: Pharmacological Activities of Related Furanyl-Imidazole Derivatives

Compound Class Specific Derivative(s) Investigated Activity Key Finding Reference(s)
Thiazole-Furanyl-Imidazole Hybrids Thiazole derivatives with a 2-(furan-2-yl)-1H-imidazole moiety Antibacterial, Antioxidant Compounds showed significant activity against S. aureus and E. coli and notable antioxidant potential. mdpi.comresearchgate.net
Furan-Containing Pyrazoles/Triazoles Pyrazole and triazole derivatives with a 5-phenyl-2-furan moiety Antitumor, Fungicidal Triazole-containing derivatives showed higher antitumor activity than pyrazole ones; several compounds exhibited selectivity against Phytophthora capsici. nih.gov
Triphenyl-Imidazole Derivatives 2,4,5-triphenyl-1H-imidazole-1-yl derivatives Anti-inflammatory, Antimicrobial One derivative in the series was identified as the most potent for both activities. japsonline.com
5-Aryl-1H-imidazoles Macrocyclic 5-aryl-1H-imidazoles Anticancer Several compounds displayed single-digit micromolar growth inhibitory concentrations against various cancer models. chimienouvelle.be

Development as Chemical Probes for Biological Research

The unique photophysical properties of certain aromatic heterocycles make them ideal candidates for chemical probes in biological imaging. Fluorescent derivatives containing both furan and imidazole moieties have been successfully developed as imaging probes for the identification of tumors in early stages. nih.gov These probes can be used for both in vitro and in vivo imaging of cancer cells, offering high selectivity and bright fluorescence. nih.govresearchgate.net

One such study introduced three different furan and imidazole fluorescent derivatives, demonstrating their potential in selective cancer cell imaging. nih.gov One of the probes, Cyclo X, was found to be non-cytotoxic and selectively accumulated in tumors in mice, making it a promising candidate for long-term monitoring of cancer cells. nih.govresearchgate.net The development of such probes relies on the inherent fluorescence of the heterocyclic systems and the ability to tune their spectral properties through chemical modification.

Table 2: Properties of Furan-Imidazole Fluorescent Probes for Cancer Cell Imaging

Probe Name Excitation Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φ) Key Feature Reference(s)
Cyclo X 360 452 0.226 Non-cytotoxic, selective accumulation in tumors in vivo. nih.govresearchgate.net
SAC 350 428 0.400 Showed higher cytotoxicity against tested cell lines than cisplatin. nih.gov
SNO 350 432 0.479 Showed higher cytotoxicity against tested cell lines than cisplatin. nih.gov

Exploration in Agrochemical Research

The imidazole ring system is a well-established structural component in various agrochemicals, including fungicides and herbicides. nih.gov Azole fungicides, which contain a triazole or imidazole ring, are a major class of crop protection chemicals that act by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell walls. nih.gov

While direct studies on the agrochemical applications of this compound are limited, the established biological activity of the imidazole scaffold suggests its potential in this field. Research on structurally related compounds, such as novel pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety, has shown significant and selective fungicidal activity against plant pathogens like Phytophthora capsici. nih.gov This indicates that the combination of a furan ring with an azole, such as imidazole, is a promising strategy for the development of new classes of compounds for crop protection research.

Applications in Materials Science Research

The rigid, planar structure and electron-rich nature of the furanyl-imidazole scaffold make it an attractive candidate for the development of novel functional organic materials.

Derivatives of furanyl-imidazole have been investigated for their luminescent properties. A study on a series of 1-R¹-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives found that the emission of some compounds in solution was sensitive to the polarity of the solvent. elsevierpure.com This solvatochromic behavior is a desirable characteristic for applications in chemical sensing and smart materials.

The imidazole moiety itself is a key component in many organic light-emitting diode (OLED) materials. mdpi.comnih.govrsc.org The combination of an electron-donating carbazole unit with an electron-accepting imidazole unit has been shown to be an effective strategy for creating highly efficient deep-blue emitting materials for OLEDs. nih.gov The inclusion of a furan ring, as seen in furan derivatives used in photoelectric materials research, could further modulate the electronic and optical properties of these materials. nih.gov The development of fluorophores based on imidazole derivatives has shown that their emission properties can be enhanced in the solid state, a phenomenon known as aggregation-induced emission (AIE), which is highly beneficial for OLED applications. nih.gov

Table 3: Optical Properties of Luminescent Furanyl-Imidazole Derivatives

Compound Class Absorption Max (nm) Emission Max (nm) Key Finding Reference(s)
Di(furan-2-yl)-1H-imidazoles Varies with substitution Varies with substitution and solvent polarity Emission of some compounds is sensitive to solvent polarity. elsevierpure.com
Furan-Imidazole Probes 350 - 360 428 - 452 High fluorescence quantum yields, suitable for imaging applications. nih.govresearchgate.net
Cinnamic-Imidazole Derivatives ~300 (in solution) Blue emission (in solid state) Exhibit aggregation-induced emission (AIE) properties. nih.govacs.org

Imidazole is a cornerstone molecule in the field of nonaqueous proton-conducting materials, which are crucial for the development of high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). nih.govescholarship.org Imidazole can facilitate proton transport through a Grotthuss-type mechanism, where protons hop along a hydrogen-bonded network of imidazole molecules. Nitrogen-containing heterocyclic compounds like imidazole and triazole have been proposed as proton solvents for fuel cell membranes. researchgate.net

Beyond OLEDs, the furanyl-imidazole scaffold has potential applications in a broader range of organic electronic devices. The inherent charge transport properties of imidazole derivatives make them suitable for use as host materials in phosphorescent OLEDs (PHOLEDs) or as charge-transporting layers. mdpi.com The ability to synthesize derivatives with both hole and electron mobility (bipolar charge transport) is particularly valuable for simplifying device architecture and improving efficiency. mdpi.com

Compounds containing furan rings have also been utilized in photoelectric materials research. nih.gov The combination of these two heterocycles in this compound provides a molecular framework that could be chemically tailored to optimize its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, for specific applications in organic transistors, sensors, or solar cells.

Analytical Chemistry Applications

Extensive research into the analytical applications of "this compound" is an emerging field. While the broader classes of furan and imidazole derivatives have shown considerable promise in various analytical techniques, specific studies focusing solely on "this compound" are limited in publicly available scientific literature. However, based on the known properties of its constituent functional groups, potential applications can be extrapolated, particularly in the development of chemosensors for metal ion detection and as specialized stationary phases in chromatography.

Ligand for Metal Ion Chemosensors

The molecular structure of this compound, which incorporates both a furan and an imidazole ring, suggests its potential as a chelating agent for various metal ions. The nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring can act as donor atoms, forming coordination complexes with metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence or color, which forms the basis for optical chemosensors.

While direct studies on this compound as a chemosensor are not extensively documented, research on similar furan-imidazole hybrids has demonstrated their capability in detecting a range of metal ions. For instance, derivatives incorporating these moieties have been investigated for their selective detection of cations such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). The binding of a metal ion to the ligand can induce mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a measurable fluorescence "turn-on" or "turn-off" response.

The potential of this compound as a ligand in a metal ion chemosensor would depend on several factors, including its binding affinity and selectivity towards specific metal ions. Future research would need to focus on synthesizing and characterizing the compound's coordination complexes with various metal ions and evaluating the corresponding changes in its spectroscopic properties.

Table 1: Potential Metal Ion Detection by Furan-Imidazole Derivatives

Metal IonPotential Sensing MechanismObserved Response in Similar Compounds
Zn²⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence enhancement
Cu²⁺Fluorescence QuenchingDecrease in fluorescence intensity
Fe³⁺Photoinduced Electron Transfer (PET)Fluorescence quenching
Al³⁺Intramolecular Charge Transfer (ICT)Ratiometric fluorescence change

Note: This table is illustrative and based on the behavior of similar furan and imidazole-containing compounds, not specifically this compound.

Stationary Phases in Chromatography

The unique chemical structure of this compound also suggests its potential utility as a component of stationary phases in chromatography, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The presence of both polar (imidazole) and moderately polar (furan) groups, along with aromatic character, could lead to mixed-mode separation capabilities.

A stationary phase functionalized with this compound could offer a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. This could be particularly advantageous for the separation of complex mixtures of analytes with varying polarities and functionalities. For example, it could be used in the separation of aromatic compounds, heterocyclic molecules, and pharmaceuticals.

However, the development and application of stationary phases based on this specific compound have not been reported in detail. Research in this area would involve chemically bonding this compound to a solid support, such as silica gel, and then evaluating its chromatographic performance in terms of retention, selectivity, and efficiency for various classes of analytes. The stability of such a stationary phase under different mobile phase conditions would also be a critical factor to investigate.

Challenges and Future Research Perspectives

Overcoming Synthetic Hurdles for Complex and Highly Substituted Derivatives of 5-(2-Furanyl)-1H-imidazole

Key challenges in the synthesis of these complex derivatives include:

Regiocontrol: Achieving selective substitution at specific positions on both the imidazole (B134444) and furan (B31954) rings is a primary obstacle.

Functional Group Compatibility: Many synthetic routes involve harsh reaction conditions that are not compatible with sensitive functional groups, thereby limiting the chemical diversity of the resulting compounds.

Stereoselectivity: For derivatives with chiral centers, controlling the stereochemistry is a complex task that requires sophisticated asymmetric synthesis techniques.

To address these issues, researchers are exploring novel synthetic methodologies. This includes the development of new catalysts and the use of milder reaction conditions to improve yields and selectivity. ijfmr.comsciepub.com The creation of new thiazole (B1198619) compounds incorporating a 2-(furan-2-yl)-1H-imidazole component highlights ongoing efforts to expand the structural variety of these derivatives. nih.gov

Advancements in High-Throughput Screening and Mechanistic Elucidation of Biological Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents. azolifesciences.comjocpr.com Recent advancements in HTS technology, such as miniaturization, robotics, and automated data analysis, are significantly accelerating the screening process for compounds like this compound derivatives. azolifesciences.comjocpr.com These technologies allow researchers to evaluate thousands of compounds quickly and efficiently. jocpr.com

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is a particularly valuable HTS approach. jocpr.comjocpr.com This method can identify molecules that work through novel mechanisms of action, which is crucial for complex diseases. jocpr.com For example, a series of imidazole 4,5-dicarboxamide derivatives were evaluated for their inhibitory action against the dengue virus using a high-throughput screening assay. nih.gov

Future advancements in this area are expected to include the use of more physiologically relevant models, such as 3D cell cultures and organoids, in HTS platforms. jocpr.com These models more accurately mimic human biology and can provide better predictions of a compound's efficacy and potential toxicity.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

In the context of this compound, AI and ML can be applied in several ways:

De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. frontiersin.orgnih.gov These models learn from existing chemical data to generate novel structures that are likely to be active against a specific biological target. easpublisher.comresearchgate.net

Property Prediction: ML models can predict the physicochemical and biological properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). iapchem.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles. For example, ML models have been used to predict the quantum chemical properties of imidazole derivatives. researchgate.net

Virtual Screening: AI can be used to screen virtual libraries of compounds to identify those with the highest probability of being active, further streamlining the discovery process. nih.gov

The integration of AI and ML into the drug discovery pipeline promises to make the search for new this compound-based therapies more efficient and effective. mit.edu

Sustainable and Scalable Synthetic Methodologies Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical manufacturing. jipbs.comresearchgate.net This involves the use of environmentally friendly solvents, renewable starting materials, and energy-efficient processes. nih.gov The development of sustainable and scalable synthetic methods for this compound and its derivatives is a key area of future research.

Several green chemistry approaches have been reported for the synthesis of imidazole derivatives:

Use of Biocatalysts: Natural catalysts, such as lemon juice, have been used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering benefits like low cost and biodegradability. jipbs.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and simplify purification. asianpubs.org One-pot, solvent-free methods have been developed for the preparation of various imidazole derivatives with high yields. asianpubs.org

Reusable Catalysts: The use of reusable catalysts, such as ZSM-11 zeolite, can improve the efficiency and sustainability of chemical processes. nih.gov

These green methodologies not only reduce the environmental footprint of drug manufacturing but also offer economic advantages through lower costs and increased efficiency.

Exploration of Novel Therapeutic Areas and Biological Targets (preclinical focus)

The this compound scaffold is a versatile starting point for the development of new drugs targeting a wide range of diseases. ijabbr.com Both furan and imidazole moieties are present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijabbr.comnih.govnih.gov

Preclinical research is focused on exploring the potential of this compound derivatives in new therapeutic areas. nih.gov This involves identifying and validating novel biological targets for these compounds. springernature.com For example, some furan and imidazole derivatives have been investigated as fluorescent probes for in vivo and in vitro cancer cell imaging. nih.gov The electron-rich nature of the furan ring allows for various electrical interactions with biomolecules, making it a valuable component in designing compounds with high affinity for biological targets. ijabbr.com

Future preclinical studies will likely focus on:

Identifying new protein targets for this compound derivatives.

Investigating the efficacy of these compounds in animal models of various diseases.

Elucidating the mechanisms of action of the most promising lead compounds.

The table below summarizes some of the documented biological activities of furan and imidazole scaffolds, suggesting potential therapeutic avenues for this compound derivatives.

ScaffoldDocumented Biological Activities
Furan Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer ijabbr.com
Imidazole Anticancer, Anti-inflammatory, Antimicrobial, Antihypertensive nih.gov

Collaborative Research Initiatives in Academia and Industry for Compound Development

The development of new drugs is a complex and expensive process that often requires collaboration between academic institutions and pharmaceutical companies. drugbank.com54.209.11 These partnerships leverage the complementary strengths of both sectors: academia provides expertise in basic research and innovation, while industry offers resources for drug development, clinical trials, and commercialization. acs.orgnih.gov

For a promising compound class like this compound, such collaborations are essential for translating early-stage discoveries into approved therapies. drugbank.com These initiatives can take various forms, from sponsored research agreements to strategic alliances and licensing deals. 54.209.11

The benefits of academia-industry collaborations include:

Accelerated Development: By combining resources and expertise, these partnerships can shorten the timeline for drug development. drugbank.com

Access to Funding: Industry funding can support academic research that might not be possible through traditional grant mechanisms. acs.org

Real-World Application: These collaborations provide an opportunity for academic researchers to see their discoveries applied to solve real-world health problems. acs.org

Successful partnerships are built on clear communication, mutual trust, and well-defined agreements regarding intellectual property and commercialization rights. drugbank.com As research into this compound advances, fostering strong collaborations between academia and industry will be critical for realizing its full therapeutic potential.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The furan ring protons typically appear as doublets (δ 6.3–7.5 ppm), while imidazole protons resonate at δ 7.0–8.5 ppm .
    • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular formulas (e.g., [M+H]+ for C₇H₆N₂O: 135.0558).
  • Computational : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict NMR/IR spectra for comparison with experimental data .

How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound analogs?

Q. Advanced Research Focus

  • Derivative Design : Introduce substituents at the imidazole C2/C4 positions (e.g., halogens, alkyl groups) or modify the furan moiety (e.g., methyl, nitro groups) to assess electronic and steric effects .
  • Assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
    • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituent properties (logP, Hammett σ) with activity .

What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., EGFR kinase or bacterial enzymes). Validate with co-crystallized ligands (PDB: 1M17) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with Asp831 in EGFR) .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II) .

How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced Research Focus

  • Experimental Replication : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords (e.g., "imidazole antifungal") and apply funnel plots to detect publication bias .
  • Mechanistic Studies : Use CRISPR knockouts or enzyme inhibition assays (e.g., CYP450) to confirm target specificity and rule off-target effects .

What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and improve heat transfer .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
  • Quality Control : Validate batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and DSC for polymorph screening .

How can researchers leverage heterocyclic combinatorial libraries to discover novel this compound analogs?

Q. Advanced Research Focus

  • Parallel Synthesis : Use automated liquid handlers to generate libraries with diverse substituents (e.g., 48 analogs via Ugi-4CR) .
  • High-Throughput Screening (HTS) : Test libraries against target panels (e.g., kinase inhibitors) using fluorescence polarization assays .
  • Cheminformatics : Apply KNIME or Pipeline Pilot to cluster compounds by scaffold similarity and prioritize hits .

Q. Notes

  • Avoid consumer/commercial terms (e.g., "price," "mass production").
  • For unresolved questions, consult PubChem (CID: [insert CID]) or crystallographic databases (CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.